OSA-Modified Starch Outperforms Gum Arabic (GA) in Emulsion Stabilization Across pH Gradients
In a direct comparative study of O/W emulsions stabilized with OSA-modified waxy corn starch (OS-WCS) versus gum Arabic (GA), the OS-WCS-stabilized emulsion demonstrated superior stability across a pH range of 2–7. While GA performance deteriorated at pH < 4, OS-WCS maintained stable droplet size distributions and showed no significant creaming across all tested pH conditions . This is attributed to the steric stabilization mechanism of OSA-starch, which is pH-independent compared to the electrostatic stabilization of GA [1].
| Evidence Dimension | Emulsion stability across pH range |
|---|---|
| Target Compound Data | Stable droplet size distribution; no significant creaming from pH 2–7 |
| Comparator Or Baseline | Gum Arabic (GA): Stability deteriorated significantly at pH < 4 |
| Quantified Difference | OS-WCS maintained stability at pH 2–4 where GA failed |
| Conditions | Canola oil-in-water emulsion (20% oil); high-pressure homogenization; 90°C heat treatment for 30 min |
Why This Matters
This pH robustness makes OSA-modified starch the preferred emulsifier for acidic food products (e.g., salad dressings, fruit-flavored beverages) where GA would require additional stabilizers or reformulation.
- [1] Tesch, S., Gerhards, C., & Schubert, H. (2002). Stabilization of emulsions by OSA starches. Journal of Food Engineering, 54(2), 167-174. View Source
